molecular formula C20H21N3O2 B5891819 4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide

4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide

Cat. No.: B5891819
M. Wt: 335.4 g/mol
InChI Key: SVCFKSZISTVOMI-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide is a compound that features an imidazole ring, a methoxyphenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the benzamide structure.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide structure can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22(14-18-5-3-4-6-19(18)25-2)20(24)17-9-7-16(8-10-17)13-23-12-11-21-15-23/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCFKSZISTVOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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